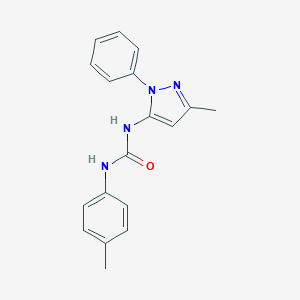
2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-chlorophenyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-chlorophenyl)hydrazinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BTA-ClPhNH-NH-C(S)NH2 and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of BTA-ClPhNH-NH-C(S)NH2 is not fully understood. However, it has been suggested that the compound exerts its antimicrobial activity by disrupting the bacterial cell membrane and inhibiting DNA replication. Additionally, BTA-ClPhNH-NH-C(S)NH2 has been found to induce apoptosis in cancer cells, possibly through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects
BTA-ClPhNH-NH-C(S)NH2 has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Moreover, BTA-ClPhNH-NH-C(S)NH2 has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BTA-ClPhNH-NH-C(S)NH2 in lab experiments is its broad-spectrum antimicrobial activity. Additionally, BTA-ClPhNH-NH-C(S)NH2 has been found to have low toxicity, making it a potential candidate for therapeutic applications. However, one of the limitations of using BTA-ClPhNH-NH-C(S)NH2 in lab experiments is its solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research on BTA-ClPhNH-NH-C(S)NH2. One potential direction is the investigation of its potential application as a therapeutic agent for various inflammatory and oxidative stress-related disorders. Moreover, further studies are needed to elucidate the mechanism of action of BTA-ClPhNH-NH-C(S)NH2 and to identify its molecular targets. Additionally, the development of more efficient synthesis methods for BTA-ClPhNH-NH-C(S)NH2 may facilitate its use in various applications. Finally, the investigation of the potential synergistic effects of BTA-ClPhNH-NH-C(S)NH2 with other compounds may lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of BTA-ClPhNH-NH-C(S)NH2 involves the reaction of 4-chloroaniline with 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid, followed by the reaction of the resulting product with thiosemicarbazide. The final product is obtained by the addition of hydrochloric acid to the reaction mixture, resulting in the formation of BTA-ClPhNH-NH-C(S)NH2.
Applications De Recherche Scientifique
BTA-ClPhNH-NH-C(S)NH2 has been extensively studied for its potential applications in various fields. It has been found to exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, BTA-ClPhNH-NH-C(S)NH2 has been shown to have anticancer properties, inhibiting the proliferation of cancer cells in vitro and in vivo. Moreover, BTA-ClPhNH-NH-C(S)NH2 has been found to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related disorders.
Propriétés
Formule moléculaire |
C15H13ClN6OS |
|---|---|
Poids moléculaire |
360.8 g/mol |
Nom IUPAC |
1-[[2-(benzotriazol-1-yl)acetyl]amino]-3-(4-chlorophenyl)thiourea |
InChI |
InChI=1S/C15H13ClN6OS/c16-10-5-7-11(8-6-10)17-15(24)20-19-14(23)9-22-13-4-2-1-3-12(13)18-21-22/h1-8H,9H2,(H,19,23)(H2,17,20,24) |
Clé InChI |
WIYNYZRQQPVWQK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NNC(=S)NC3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C2C(=C1)N=NN2CC(=O)NNC(=S)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(E)-(3-methoxyphenyl)methylideneamino]-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-6-imine](/img/structure/B292888.png)
![6-amino-5-[(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(thien-2-yl)methyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B292890.png)
![1-(4-Chlorophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B292891.png)
![1-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetone](/img/structure/B292894.png)
![5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B292897.png)

![1-[10-Amino-8-(furan-2-yl)-6-methyl-4-phenyl-12-oxa-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7,10-pentaen-11-yl]ethanone](/img/structure/B292899.png)
![(5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(4-chlorophenyl)methanone](/img/structure/B292900.png)
![6-(allyloxy)-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B292902.png)
![4-(4-methoxyphenyl)-3-methyl-6-(2-oxopropoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B292903.png)
![9-[2-(4-chlorophenyl)-2-oxoethyl]-7-ethyl-10-methyl-7,9-dihydro-6H,8H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-6,8-dione](/img/structure/B292905.png)
![4-[(4-allyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B292906.png)
![Ethyl 5-(benzoyloxy)-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B292909.png)
![methyl 2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292910.png)